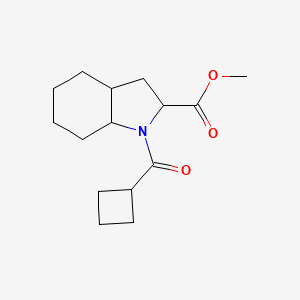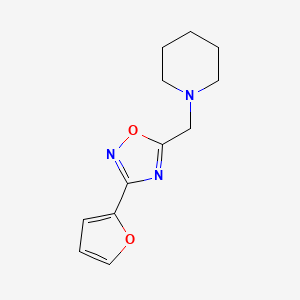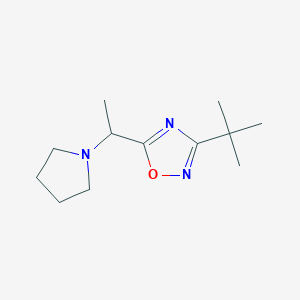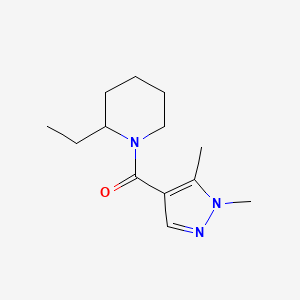![molecular formula C11H18N2OS B7544389 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, also known as TES-1025, is a compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. TES-1025 is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. Additionally, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment option for individuals with inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that it has been shown to have a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol. One area of interest is the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a treatment option for individuals with epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol and its potential applications in the treatment of other neurological and inflammatory disorders. Finally, researchers may also investigate the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a cancer therapy.
Métodos De Síntesis
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can be synthesized using a multistep reaction process. The first step involves the reaction of 2-ethyl-4-methylthiazole with paraformaldehyde to form a thiazole aldehyde intermediate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol.
Aplicaciones Científicas De Investigación
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has potent anticonvulsant activity, making it a potential treatment option for individuals with epilepsy. Another study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has the ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-11-12-9(8-15-11)6-13-5-3-4-10(14)7-13/h8,10,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYXTXEBOZPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)



![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)



![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)


